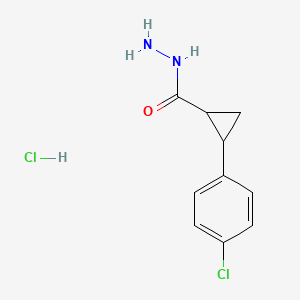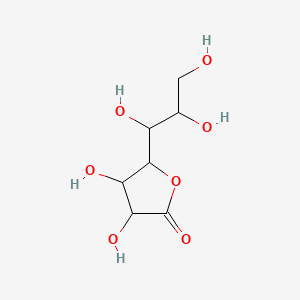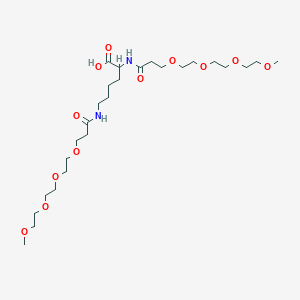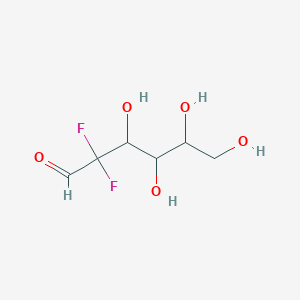![molecular formula C27H24F3NO4 B12303338 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(9H-fluoren-9-ilmetoximetilcarbonylamino)-5-[2-(trifluorometil)fenil]pentanoico es un compuesto orgánico complejo conocido por sus propiedades estructurales únicas. Se utiliza a menudo en la síntesis de péptidos debido a su capacidad para proteger los grupos amino durante las reacciones químicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(9H-fluoren-9-ilmetoximetilcarbonylamino)-5-[2-(trifluorometil)fenil]pentanoico típicamente implica la protección de aminoácidos utilizando el grupo fluorenilmetoximetilcarbonilo (Fmoc). Este proceso se puede lograr mediante el método del anhídrido mixto utilizando cloruro de isobutoximetilcarbonilo o el método del cloruro de ácido . Las condiciones de reacción a menudo requieren disolventes anhidros y atmósferas inertes para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
La producción industrial de este compuesto implica la síntesis a gran escala utilizando sintetizadores de péptidos automatizados. Estas máquinas pueden manejar múltiples pasos del proceso de síntesis, asegurando una alta pureza y rendimiento del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(9H-fluoren-9-ilmetoximetilcarbonylamino)-5-[2-(trifluorometil)fenil]pentanoico experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede utilizar para introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción se puede utilizar para eliminar grupos funcionales que contienen oxígeno o reducir dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen azida de sodio para la formación de azidas, cloruro de isobutoximetilcarbonilo para la protección y varios agentes oxidantes y reductores .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir cetonas o alcoholes, mientras que las reacciones de reducción pueden producir alcanos o aminas .
Aplicaciones Científicas De Investigación
El ácido 2-(9H-fluoren-9-ilmetoximetilcarbonylamino)-5-[2-(trifluorometil)fenil]pentanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza en la síntesis de péptidos como grupo protector para los aminoácidos.
Biología: Se utiliza en el estudio de las interacciones proteína-proteína y los mecanismos enzimáticos.
Medicina: Se investiga su posible uso en el desarrollo y los sistemas de administración de fármacos.
Industria: Se utiliza en la producción de productos farmacéuticos y productos químicos finos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(9H-fluoren-9-ilmetoximetilcarbonylamino)-5-[2-(trifluorometil)fenil]pentanoico implica la protección de grupos amino durante las reacciones químicas. El grupo Fmoc es estable en condiciones básicas, pero se puede eliminar en condiciones ácidas, lo que permite la desprotección selectiva y la posterior funcionalización . Esta propiedad lo hace valioso en la síntesis de péptidos y proteínas complejas .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido (2S)-2-(9H-fluoren-9-ilmetoximetilcarbonylamino)-2-[3-(trifluorometil)fenil]acético
- Ácido (S)-2-((((9H-Fluoren-9-il)metoximetil)carbonil)amino)-2-metil-dodec-11-enoico
Singularidad
El ácido 2-(9H-fluoren-9-ilmetoximetilcarbonylamino)-5-[2-(trifluorometil)fenil]pentanoico es único debido a sus características estructurales específicas, que brindan estabilidad y selectividad en la síntesis de péptidos. Su grupo trifluorometilo mejora su reactividad y lo hace distinto de otros aminoácidos protegidos con Fmoc .
Propiedades
Fórmula molecular |
C27H24F3NO4 |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C27H24F3NO4/c28-27(29,30)23-14-6-1-8-17(23)9-7-15-24(25(32)33)31-26(34)35-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,31,34)(H,32,33) |
Clave InChI |
SRYNVGIGPPLTPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)

![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)
![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)
![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)





![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)
